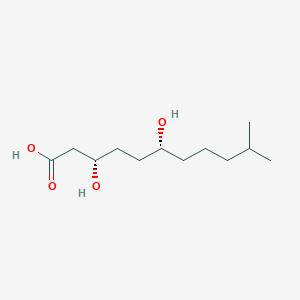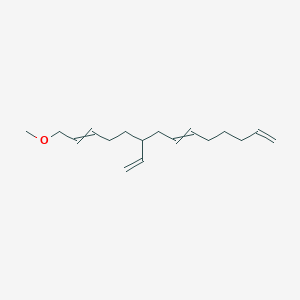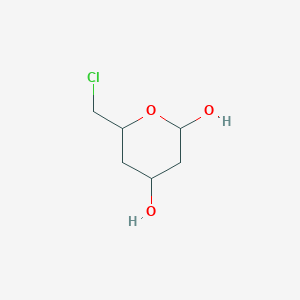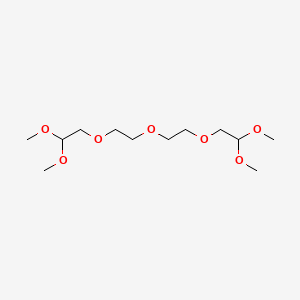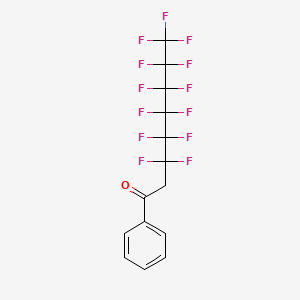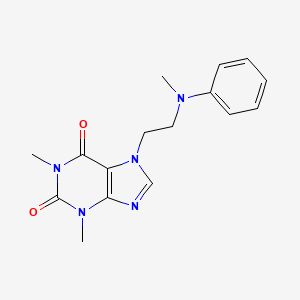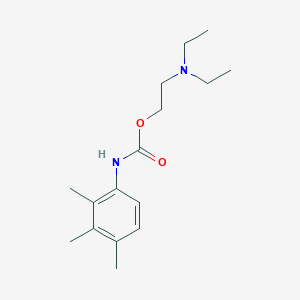
2-(Diethylamino)ethyl (2,3,4-trimethylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)ethyl (2,3,4-trimethylphenyl)carbamate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a carbamate group attached to a 2,3,4-trimethylphenyl ring and a diethylaminoethyl side chain, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl (2,3,4-trimethylphenyl)carbamate typically involves the reaction of 2,3,4-trimethylphenyl isocyanate with 2-(diethylamino)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The industrial methods also focus on minimizing waste and optimizing resource utilization to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)ethyl (2,3,4-trimethylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates .
Applications De Recherche Scientifique
2-(Diethylamino)ethyl (2,3,4-trimethylphenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)ethyl (2,3,4-trimethylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other carbamates with different substituents on the phenyl ring or variations in the aminoethyl side chain. Examples include:
- 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate
- 2-(Dimethylamino)ethyl (4-chloro-2-methylphenyl)carbamate .
Uniqueness
What sets 2-(Diethylamino)ethyl (2,3,4-trimethylphenyl)carbamate apart is its specific combination of the diethylaminoethyl group and the 2,3,4-trimethylphenyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
143737-19-3 |
|---|---|
Formule moléculaire |
C16H26N2O2 |
Poids moléculaire |
278.39 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl N-(2,3,4-trimethylphenyl)carbamate |
InChI |
InChI=1S/C16H26N2O2/c1-6-18(7-2)10-11-20-16(19)17-15-9-8-12(3)13(4)14(15)5/h8-9H,6-7,10-11H2,1-5H3,(H,17,19) |
Clé InChI |
JMEGWFDFOHILLG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(=O)NC1=C(C(=C(C=C1)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrido[2,3-B][1,4]oxazepine](/img/structure/B12566139.png)

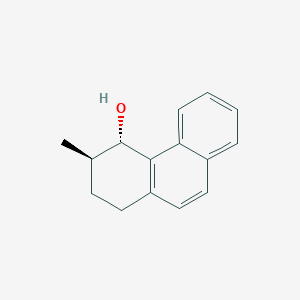
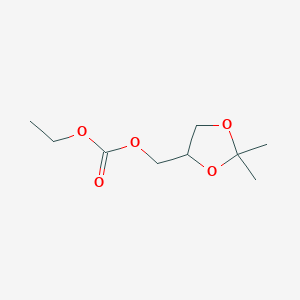

![3-(2-Methoxyphenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12566167.png)
![2,2'-({3-Methoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B12566168.png)

